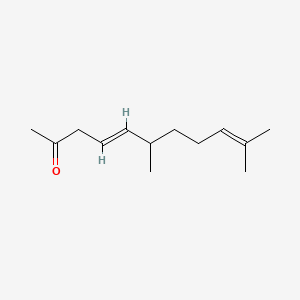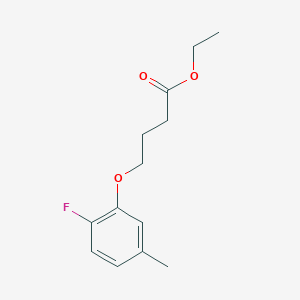![molecular formula C29H33N5O3S2 B12655572 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of the thieno[3,2-d]pyrimidine family, which is recognized for its biological activity, particularly in cancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide involves multiple steps, starting from the preparation of the thieno[3,2-d]pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as substituted anilines and thieno derivatives. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes, such as phosphatidylinositol-3-kinase (PI3K). By binding to the active site of these enzymes, it prevents the phosphorylation of downstream targets, thereby disrupting key signaling pathways involved in cell growth and survival. This mechanism is particularly relevant in cancer research, where the PI3K/Akt pathway is often deregulated.
類似化合物との比較
Similar Compounds
GDC-0941: Another thieno[3,2-d]pyrimidine derivative known for its PI3K inhibitory activity.
PI-103: A dual inhibitor of PI3K and mTOR, used in cancer research.
BKM120: A selective PI3K inhibitor with applications in oncology.
Uniqueness
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer high selectivity and potency towards its molecular targets. Its methylsulfinylphenyl group, in particular, enhances its binding affinity and stability, making it a promising candidate for further development in medicinal chemistry.
特性
分子式 |
C29H33N5O3S2 |
|---|---|
分子量 |
563.7 g/mol |
IUPAC名 |
2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H33N5O3S2/c1-17(2)37-23-15-19(18-10-12-34(3)13-11-18)8-9-22(23)32-29-31-16-24-26(33-29)25(27(38-24)28(30)35)20-6-5-7-21(14-20)39(4)36/h5-9,14-18H,10-13H2,1-4H3,(H2,30,35)(H,31,32,33) |
InChIキー |
OJCRZOUELMNLPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)C2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC(=CC=C5)S(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


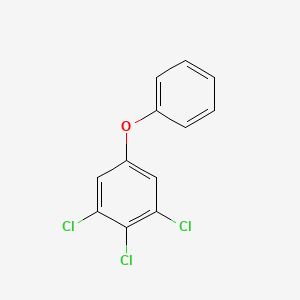


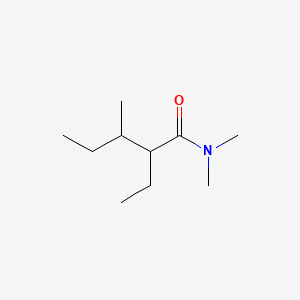
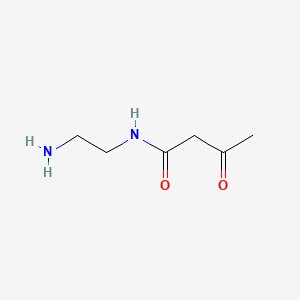

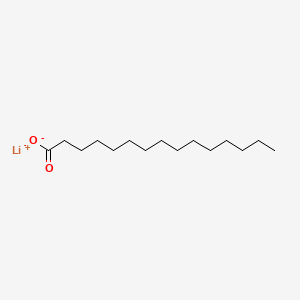
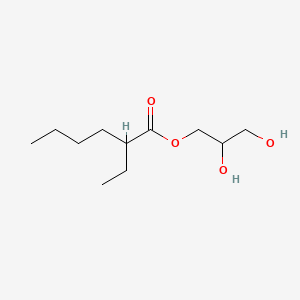
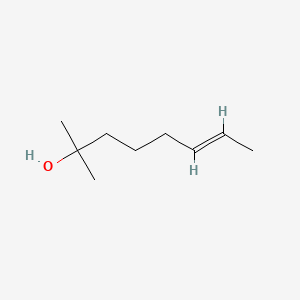

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
